molecular formula C17H22N4O2S B6504517 4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide CAS No. 1396686-94-4

4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide

Cat. No. B6504517
CAS RN: 1396686-94-4
M. Wt: 346.4 g/mol
InChI Key: GWMZXBUVLVFSIZ-UHFFFAOYSA-N
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Description

4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide, also known as 4-MTPEPC, is a synthetic compound with a range of scientific applications. It has a wide range of uses in chemistry, biochemistry, and biotechnology, and has been used in a variety of research studies. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-MTPEPC.

Scientific Research Applications

4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide has a wide range of scientific applications, including use in organic synthesis, biochemistry, and biotechnology. It has been used in a variety of research studies, such as the synthesis of novel compounds, the investigation of enzyme inhibitors, and the study of the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide is not completely understood. It is believed to act as an inhibitor of enzymes involved in the production of certain hormones, such as testosterone and estrogen. It is also believed to act as an inhibitor of enzymes involved in the metabolism of certain drugs, such as the anticonvulsant drug phenytoin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide are not completely understood. It is believed to act as an inhibitor of enzymes involved in the production of certain hormones, such as testosterone and estrogen. It is also believed to act as an inhibitor of enzymes involved in the metabolism of certain drugs, such as the anticonvulsant drug phenytoin.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. The main limitation is its lack of specificity, as it can act as an inhibitor of multiple enzymes.

Future Directions

The future directions for 4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide include further research into its mechanism of action, its potential for use in drug synthesis, and its potential for use in the treatment of diseases. Additionally, further research into its biochemical and physiological effects is needed to gain a better understanding of its effects on the body. Other potential future directions include the development of more specific inhibitors of enzymes, and the development of more efficient synthesis methods.

Synthesis Methods

4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide is synthesized using a two-step process. The first step involves the reaction of 5-methyl-1,3,4-thiadiazol-2-yl chloride with N-(2-phenoxyethyl)piperidine-1-carboxamide in the presence of a base such as potassium carbonate. The second step involves the reaction of the reaction product with an acid such as hydrochloric acid to yield 4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide.

properties

IUPAC Name

4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-13-19-20-16(24-13)14-7-10-21(11-8-14)17(22)18-9-12-23-15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMZXBUVLVFSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-phenoxyethyl)piperidine-1-carboxamide

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